chemical structure of 3-amino-N-(3-chloro-2-methylphenyl)propanamide
chemical structure of 3-amino-N-(3-chloro-2-methylphenyl)propanamide
Technical Monograph: Structural Dynamics and Synthetic Protocols for 3-amino-N-(3-chloro-2-methylphenyl)propanamide
CAS Registry Number: 938517-08-9 Formula: C₁₀H₁₃ClN₂O Molecular Weight: 212.68 g/mol
Executive Summary & Structural Pharmacophore
3-amino-N-(3-chloro-2-methylphenyl)propanamide is a specialized anilide scaffold used primarily as a fragment in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and as a building block for combinatorial libraries. It functions as a "linker-head" motif, where the 3-chloro-2-methylaniline moiety provides a hydrophobic, sterically defined "head" that occupies deep hydrophobic pockets in protein targets (often the ATP-binding site of kinases), while the 3-aminopropanamide (β-alanine) tail serves as a solubilizing linker or a handle for further derivatization.
Key Structural Features:
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Steric Lock: The 2-methyl group on the phenyl ring introduces significant steric hindrance (A(1,3)-strain) relative to the amide carbonyl. This forces the phenyl ring to twist out of coplanarity with the amide bond (dihedral angle typically ~60–90°), creating a distinct 3D conformation essential for selectivity in biological binding.
-
Electronic Modulation: The 3-chloro substituent is electron-withdrawing (
), reducing the electron density of the aromatic ring and increasing metabolic stability against oxidation at the para-position. -
Basic Terminus: The primary amine (
) exists predominantly as a cation at physiological pH, improving aqueous solubility compared to purely lipophilic anilides.
Retrosynthetic Analysis & Strategy
To ensure high purity and avoid polymerization side-reactions common with acrylamide intermediates, we recommend the Orthogonal Protection Strategy (Route A) for research-scale synthesis. For industrial scale-up, the Michael Addition Strategy (Route B) is preferred due to atom economy.
Route A: High-Fidelity Laboratory Synthesis (Recommended)
This route utilizes N-Boc-β-alanine to prevent self-polymerization and ensure regioselectivity.
-
Coupling: N-Boc-β-alanine is activated and coupled with 3-chloro-2-methylaniline.
-
Deprotection: Acidolytic removal of the Boc group yields the final salt.
Route B: Industrial Scale-Up
-
Acylation: 3-chloro-2-methylaniline + Acryloyl chloride
Acrylamide intermediate. -
Michael Addition: Reaction with aqueous ammonia yields the target.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 3-amino-N-(3-chloro-2-methylphenyl)propanamide hydrochloride (HCl salt form).
Step 1: Amide Coupling
-
Reagents: N-Boc-β-alanine (1.0 equiv), 3-chloro-2-methylaniline (1.0 equiv), HATU (1.1 equiv), DIPEA (2.5 equiv), DMF (anhydrous).
-
Procedure:
-
Dissolve N-Boc-β-alanine (1.89 g, 10 mmol) in DMF (20 mL) under
atmosphere. -
Add DIPEA (4.35 mL, 25 mmol) followed by HATU (4.18 g, 11 mmol). Stir for 15 minutes to form the active ester.
-
Add 3-chloro-2-methylaniline (1.42 g, 10 mmol). Note: The reaction may be slower than typical anilines due to the steric hindrance of the 2-methyl group.
-
Stir at room temperature for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup: Dilute with EtOAc (100 mL), wash with 1M HCl (2x), sat.
(2x), and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.
-
Step 2: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the intermediate in minimal Dioxane or DCM.
-
Add 4M HCl in Dioxane (10 equiv) at 0°C. Warm to RT and stir for 2 hours.
-
Isolation: The product often precipitates as the HCl salt. Filter the white solid and wash with diethyl ether. If no precipitate forms, concentrate and triturate with ether.
-
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and reaction flow for synthesizing this scaffold, highlighting the critical "Steric Check" required due to the 2-methyl group.
Caption: Retrosynthetic logic flow comparing the high-fidelity Boc-protection route (A) vs. the industrial Michael addition route (B).
Structural Characterization (Data Validation)
Since this is a specific intermediate, experimental spectra should be validated against these calculated values.
Predicted NMR Shifts (DMSO-d6)
Note: Amide proton shift is highly sensitive to concentration and temperature.
| Nucleus | Position | Shift (δ ppm) | Multiplicity | Assignment |
| 1H | NH (Amide) | 9.60 | s (broad) | Amide Proton |
| 1H | Ar-H (5) | 7.30 | t | Aromatic (meta to Cl) |
| 1H | Ar-H (4) | 7.22 | d | Aromatic (para to NH) |
| 1H | Ar-H (6) | 7.15 | d | Aromatic (ortho to NH) |
| 1H | 7.80 | s (broad) | Ammonium (if HCl salt) | |
| 1H | 2.65 | t | Propyl chain (next to C=O) | |
| 1H | 3.05 | t | Propyl chain (next to N) | |
| 1H | 2.18 | s | Methyl on Phenyl Ring |
Physiochemical Properties[2][3]
| Property | Value | Implication |
| LogP (Calc) | ~1.6 | Moderate lipophilicity; good membrane permeability. |
| pKa (Amine) | 9.8 | Highly ionized at physiological pH (Solubility aid). |
| pKa (Amide) | ~15 | Neutral under physiological conditions. |
| PSA | ~55 Ų | Good oral bioavailability potential. |
Safety & Handling (Critical)
-
Aniline Toxicity: The starting material, 3-chloro-2-methylaniline, is a substituted aniline. It is toxic by inhalation, ingestion, and skin contact. It is a known methemoglobinemia inducer. All weighing must occur in a fume hood.
-
Sensitization: The final product is an electrophilic amide precursor (if degraded back to acrylamide) and a primary amine; treat as a potential skin sensitizer.
References
-
Biosynth. (2024). 3-Amino-N-(3-chloro-2-methylphenyl)propanamide Product Monograph. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [1]
-
CymitQuimica. (2024). Chemical Structure and Properties of CAS 938517-08-9. Retrieved from
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
